6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCTKTUQDTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41734-98-9 | |
| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, ethyl 4-oxocyclohexanecarboxylate (25 g, 0.14 mol) and 4-fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol) are dissolved in anhydrous ethanol (450 mL) and heated under reflux for 16 hours. The extended reaction time ensures complete cyclization, while ethanol acts as both solvent and proton donor to facilitate the-sigmatropic rearrangement intrinsic to the Fischer mechanism. Cooling the mixture precipitates the crude product, which is purified via recrystallization from heptane/ethyl acetate to yield 35.5 g (98%) of the intermediate ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate.
Table 1: Key Parameters for Fischer Indole Synthesis
| Parameter | Value/Detail |
|---|---|
| Starting Materials | Ethyl 4-oxocyclohexanecarboxylate, 4-fluorophenylhydrazine HCl |
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78–82°C) |
| Reaction Time | 16 hours |
| Workup | Filtration, solvent evaporation, recrystallization |
| Yield | 98% |
Mechanistic Insights
The reaction proceeds through acid-catalyzed formation of a phenylhydrazone intermediate, followed by-sigmatropic rearrangement to generate the indole ring. The fluorine substituent on the phenylhydrazine directs regioselectivity, ensuring incorporation at the 6-position of the carbazole. The ethyl ester group at the 3-position stabilizes the intermediate enamine, enhancing reaction efficiency.
Oxidation of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazol-1-ol
| Parameter | Value/Detail |
|---|---|
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Workup | Filtration, chromatography |
| Yield | 75–85% (estimated) |
Alternative Cyclization Strategies
Transition-Metal Catalyzed Coupling
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance scalability, the Fischer indole synthesis can transition from batch to continuous flow systems. Key advantages include:
-
Improved Heat Management : Exothermic cyclization steps are controlled via precise temperature modulation.
-
Reduced Solvent Use : Ethanol recycle loops minimize waste generation.
-
Automated Crystallization : Inline anti-solvent addition (e.g., heptane) ensures consistent product particle size.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Fischer Indole Synthesis | 98% | High | Moderate | Medium (ethanol use) |
| Alcohol Oxidation | ~80% | Moderate | High (PCC cost) | Low |
| Friedel-Crafts | N/A | Low | Low | High (AlCl3 waste) |
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- logP : Fluorine’s electronegativity lowers logP compared to methyl but increases it relative to methoxy.
- Melting Points : Methoxy derivatives exhibit higher melting points due to hydrogen bonding capability.
Biological Activity
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (commonly referred to as 6F-THQ) is a fluorinated derivative of tetrahydrocarbazole. Its unique structural features, particularly the presence of a fluorine atom at the 6-position, significantly influence its chemical reactivity and biological activity. This article reviews the biological activities associated with 6F-THQ, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula of 6F-THQ is with a molecular weight of approximately 204.24 g/mol. The compound features a fused carbazole structure, which is known for its diverse biological activities.
The biological activity of 6F-THQ is attributed to its interaction with various molecular targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to specific receptors or enzymes. This can lead to modulation of various biochemical pathways, making it a candidate for drug development.
Anticancer Potential
Research indicates that carbazole derivatives, including 6F-THQ, exhibit significant anticancer properties. A study highlighted that compounds related to carbazole structures can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Several studies have demonstrated that carbazole derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : Compounds like 6F-THQ may interfere with cell cycle progression, leading to growth inhibition.
Antimicrobial Activity
6F-THQ has also shown promise in antimicrobial applications. Its structural similarity to other bioactive compounds suggests potential effectiveness against bacterial strains. Notably:
- Inhibition of Bacterial Stress Response : Related compounds have been reported to inhibit the phosphatase activity in bacterial models, indicating potential use as antibacterial agents targeting stress response pathways.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in various studies. It acts on specific receptors involved in inflammation, potentially providing therapeutic benefits in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 6F-THQ, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3,4,9-tetrahydro-1H-carbazol-1-one | Lacks fluorine | Moderate anticancer activity |
| 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Contains chlorine | Varying reactivity and activity |
| 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | Fluorine at the 8-position | Antibacterial activity against specific strains |
This table illustrates how the presence and position of substituents like fluorine or chlorine can influence the biological profiles of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of 6F-THQ:
- Anticancer Studies : In vitro assays demonstrated that 6F-THQ significantly inhibited the growth of various cancer cell lines at concentrations below those that induce cytotoxicity .
- Antimicrobial Testing : Research indicated that derivatives similar to 6F-THQ exhibited inhibitory effects on bacterial growth by disrupting cellular signaling pathways involved in stress responses .
- Anti-inflammatory Research : Preclinical studies showed that treatment with 6F-THQ reduced markers of inflammation in animal models, suggesting potential for therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes halogenation of a carbazole precursor followed by functional group modifications. For example, brominated intermediates (e.g., 2-amino-3-bromo-1H-carbazole) can react with fluorinated reagents under controlled acidic or basic conditions to introduce the fluoro substituent. Deprotection and cyclization steps are critical for forming the tetrahydrocarbazole backbone . Purification often employs column chromatography, and yields are optimized by adjusting reaction time and temperature.
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the positions of the fluorine substituent and the tetrahydro ring system. High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1680 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula C₁₂H₁₁FNO .
Q. What are the key physicochemical properties relevant to experimental handling?
- Data :
- Melting Point : ~213–214°C (similar to methoxy analogs) .
- Density : Predicted at 1.27–1.30 g/cm³, comparable to carbazole derivatives .
- Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol .
Q. What safety precautions are required when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) due to potential irritancy (Xi hazard classification).
- Work in fume hoods to avoid inhalation of organic solvent vapors during synthesis.
- Follow waste disposal protocols for halogenated compounds to minimize environmental impact .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., non-planarity, dihedral angles) be resolved?
- Methodological Answer : X-ray diffraction analysis is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to model non-planar geometries and intermolecular interactions. For example, dihedral angles between rings (e.g., 15–25°) and hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice . Validate structures using CIF check tools and the IUCr’s structure-validation guidelines .
Q. How do solvent hydrogen-bond donor (HBD) properties affect the compound’s photophysics?
- Data from Analogs :
- In methoxy-carbazolones, solvents with high HBD acidity (e.g., methanol) induce redshifted fluorescence due to stabilization of excited-state dipoles.
- Quantum yields decrease in polar aprotic solvents (e.g., acetonitrile) due to enhanced non-radiative decay .
Q. What is the role of this compound in synthesizing bioactive carbazole alkaloids?
- Applications :
- Serves as a precursor for antitumor agents (e.g., ellipticine derivatives) via Pd-catalyzed cross-coupling or electrophilic substitutions.
- Functionalization at the 6-fluoro position enhances selectivity for kinase inhibition .
Q. How do hydrogen-bonding patterns influence crystal packing and stability?
- Findings :
- Intermolecular N–H···O bonds form R₂²(10) ring motifs, as seen in 8-methyl analogs.
- Weak C–H···F interactions contribute to layered packing, affecting mechanical stability .
Q. What computational challenges arise in modeling its conformational flexibility?
- Challenges :
- Accurate DFT calculations require accounting for fluorine’s electronegativity and steric effects on ring puckering.
- MD simulations reveal temperature-dependent conformational shifts in the tetrahydro ring .
- Solutions : Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections and solvent continuum models (e.g., PCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
